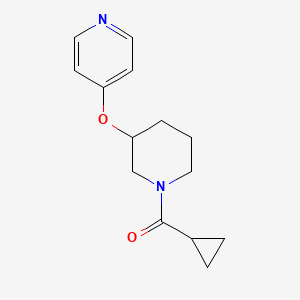

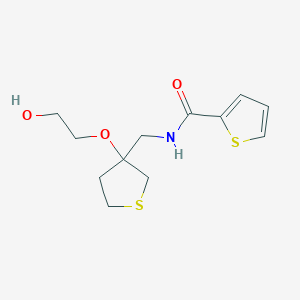

![molecular formula C12H19NO3 B3012552 叔丁基 N-[(1S,2R,4R)-6-氧代-2-双环[2.2.1]庚基]氨基甲酸酯 CAS No. 2375250-45-4](/img/structure/B3012552.png)

叔丁基 N-[(1S,2R,4R)-6-氧代-2-双环[2.2.1]庚基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and their role in accessing novel chemical spaces. These compounds are often used as protected forms of amines or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a sulfonyl source and an acid, as described in the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . Additionally, efficient and scalable synthetic routes have been developed for related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serve as useful intermediates for further selective derivatization . Enantioselective synthesis methods have also been reported, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an essential intermediate for potent CCR2 antagonists .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. For instance, vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate to determine the optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as N-(Boc)-protected nitrones . The iodolactamization reaction is another key transformation that has been utilized in the enantioselective synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding their reactivity and stability. For instance, the presence of tert-butyl groups can provide steric protection to the amine functionality, which is beneficial in various synthetic applications. The layered structures created from hydrogen bonds in tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates demonstrate the impact of intermolecular interactions on the solid-state properties of these compounds .

科学研究应用

对映选择性合成

该化合物作为 2'-脱氧核糖核苷酸的碳环类似物的对映选择性合成中的中间体发挥着关键作用,为核苷酸类似物的开发做出了贡献。此应用在药物化学领域尤为重要,对映选择性过程对于创建特定和有效的治疗剂至关重要 (Ober, Marsch, Harms, & Carell, 2004)。

狄尔斯-阿尔德反应

叔丁基 N-[(1S,2R,4R)-6-氧代-2-双环[2.2.1]庚基]氨基甲酸酯用于狄尔斯-阿尔德反应,这是一种有机化学反应类型,是合成复杂分子结构的基础。此应用在合成有机化学中对于构建六元环和药物合成至关重要 (Padwa, Brodney, & Lynch, 2003)。

CCR2 拮抗剂的合成

该化合物是合成强效 CCR2 拮抗剂的关键中间体。CCR2 拮抗剂因其在治疗炎症和自身免疫性疾病等疾病中的潜在治疗应用而受到研究。有效合成此类中间体极大地促进了新药的开发 (Campbell 等人,2009)。

手性氨基羰基化合物的开发

该化合物用于合成手性氨基羰基化合物,这对于生产对映体纯净物质至关重要。这在药物研究中至关重要,其中药物的手性可能会显着影响其功效和安全性 (Yang, Pan, & List, 2009)。

杂环化学

在杂环化学中,叔丁基 N-[(1S,2R,4R)-6-氧代-2-双环[2.2.1]庚基]氨基甲酸酯用于合成新型化合物,尤其是在探索与哌啶环系互补的化学空间中。这扩大了可用于药物发现和开发的化学实体的范围 (Meyers 等人,2009)。

氨基酸及其衍生物的合成

该化合物参与受限氨基酸及其衍生物的合成。这些衍生物在肽和蛋白质类治疗剂的开发中发挥着重要作用 (Hart & Rapoport, 1999)。

属性

IUPAC Name |

tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEMABXDMQEOQK-HRDYMLBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

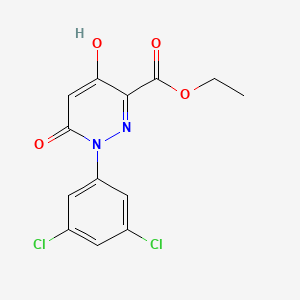

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)

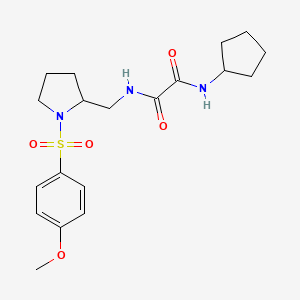

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)

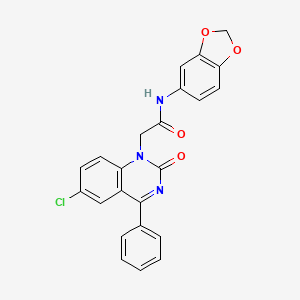

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)